(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Description
(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a chiral compound with the molecular formula C10H21NO2Si. It is a derivative of pyrrolidin-2-one, featuring a tert-butyldimethylsilyl (TBDMS) protecting group on the oxygen atom and a benzyl group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
(3S)-1-benzyl-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2Si/c1-17(2,3)21(4,5)20-15-11-12-18(16(15)19)13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPGPVTKBUHAL-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group of a pyrrolidin-2-one derivative with a TBDMS group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The benzyl group can be introduced via N-alkylation using benzyl bromide or benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the TBS Ether Group
The TBS-protected hydroxyl group undergoes selective deprotection under controlled conditions, enabling further functionalization:
Key Findings :
-
TBAF is the most efficient reagent for TBS removal, achieving >95% yield .
-
Acidic conditions (e.g., HCl) are slower but avoid side reactions in base-sensitive substrates .
Aldol Reaction
Reaction with propanal in the presence of TiCl<sub>4</sub> and Et<sub>3</sub>N yields enantiomerically enriched aldol adducts (85% ee) . The TBS group stabilizes the transition state, favoring syn-selectivity.
Conjugate Addition
With methyl acrylate and Cu(OTf)<sub>2</sub>, the compound facilitates Michael additions, producing β-amino esters with >90% diastereomeric excess .
Cyclization and Electrocyclization Reactions
The pyrrolidinone ring participates in annulation and cyclization processes:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nazarov Cyclization | DABCO (1 equiv), THF, RT, 12 h | Cyclopentenone derivatives | 78% |
| 6π Electrocyclization | Pyrrolidine (1 equiv), THF, RT, 6 h | 2H-Pyran adducts | 65% |
Mechanism :
-
Secondary amines (e.g., pyrrolidine) promote 4π electrocyclization via enamine intermediates .
-
DABCO induces 6π pathways through base-mediated deprotonation .
Hydrogenolysis of the Benzyl Group
Catalytic hydrogenation removes the benzyl group for downstream modifications:
Note : The TBS group remains intact under these conditions, demonstrating orthogonal reactivity .
Oxidation and Functionalization
After deprotection, the hydroxyl group undergoes further transformations:
| Reagent | Product | Application |
|---|---|---|
| Dess-Martin periodinane (DMP) | Ketone derivative | Precursor for spirocyclic compounds |
| Swern oxidation (oxalyl chloride, DMSO) | Aldehyde intermediate | Cross-coupling reactions |
Stereochemical Impact :
Comparative Reactivity of Analogues
Data from structurally related compounds highlight the unique reactivity profile of this molecule:
| Compound | Key Reaction | Yield | Selectivity |
|---|---|---|---|
| (S)-1-Benzyl-3-hydroxypyrrolidin-2-one | Mitsunobu reaction with PhCOOH | 70% | R-configuration |
| (S)-1-Benzyl-3-methoxypyrrolidin-2-one | SN2 displacement with NaN<sub>3</sub> | 55% | Moderate |
| (S)-1-Benzyl-3-((TBS)oxy)pyrrolidin-2-one (target) | TBAF deprotection | 95% | High |
Mechanistic Insights
-
Deprotection : Fluoride ions (from TBAF) selectively cleave the Si-O bond without affecting the benzyl group or pyrrolidinone ring .
-
Cyclization : The compound’s rigid pyrrolidinone core stabilizes transition states in electrocyclizations, enhancing stereoselectivity .
-
Hydrogenolysis : Pd/C facilitates heterolytic cleavage of the C–N bond in the benzyl group, yielding secondary amines .
Scientific Research Applications
Organic Synthesis
(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one serves as a versatile intermediate in the synthesis of various complex organic molecules. Its silyl ether functionality allows for selective reactions under mild conditions, making it an attractive choice for synthetic chemists.
Case Study: Synthesis of Chiral Pyrrolidines
In a notable study, researchers utilized this compound as a key intermediate for the asymmetric synthesis of chiral pyrrolidine derivatives. The compound was involved in Burgess-type transformations that led to the formation of enantiomerically pure products suitable for pharmaceutical applications. The process was optimized for scale-up, demonstrating the compound's utility in industrial settings .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of novel drugs targeting various biological pathways.
Case Study: EGFR Inhibitors
One significant application involved the use of this compound in synthesizing epidermal growth factor receptor (EGFR) inhibitors. The compound facilitated the creation of key intermediates that are crucial for developing therapies against certain types of cancer. The synthesis route was noted for its efficiency and stereochemical control, allowing researchers to produce compounds with high specificity .
Chiral Auxiliary
The compound is also employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions has been leveraged to produce various biologically active molecules with desired stereochemistry.
Application Examples:
- Asymmetric Catalysis : It has been used in catalytic cycles where chirality is essential for the activity of the final product.
- Stereoselective Reactions : The presence of the silyl group enhances selectivity in reactions such as nucleophilic substitutions and additions.
Summary Table of Applications
| Application Area | Description | Example Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Chiral pyrrolidine derivatives synthesis |
| Medicinal Chemistry | Development of therapeutic agents targeting specific diseases | Synthesis of EGFR inhibitors |
| Chiral Auxiliary | Induction of chirality in asymmetric synthesis | Used in asymmetric catalysis |
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The TBDMS group provides steric protection, while the benzyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one
- (S)-1-Benzyl-3-hydroxypyrrolidin-2-one
- (S)-1-Benzyl-3-((trimethylsilyl)oxy)pyrrolidin-2-one
Uniqueness
(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is unique due to the presence of both the TBDMS protecting group and the benzyl group. This combination provides a balance of steric protection and enhanced binding affinity, making it a valuable intermediate in organic synthesis and drug development.
Biological Activity
(S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one, with CAS number 1956436-52-4, is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility, making it a valuable intermediate in the synthesis of various bioactive molecules.
- Molecular Formula : C17H27NO2Si
- Molecular Weight : 305.49 g/mol
- Structural Characteristics : The compound contains a pyrrolidinone ring, a benzyl group, and a TBDMS ether, which contribute to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its role as an intermediate in the synthesis of compounds with pharmacological significance.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives in anticancer therapy. For instance, compounds structurally related to this compound have shown inhibitory effects on cancer cell proliferation. A study demonstrated that pyrrolidine-based compounds could induce apoptosis in various cancer cell lines, including MCF-7 and A549 cells .
2. Neuroprotective Effects
The neuroprotective properties of pyrrolidine derivatives have been investigated, particularly their ability to modulate neurotransmitter systems. Research suggests that these compounds can enhance synaptic plasticity and protect against neurodegeneration by inhibiting oxidative stress pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors, enhancing or inhibiting their activity depending on the context.
Case Study 1: Anticancer Properties
A study published in the Journal of Organic Chemistry explored the synthesis of a series of pyrrolidine derivatives, including this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to disrupt cellular metabolism and induce apoptosis .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (S)-1-Benzyl-3-TBDMS-pyrrolidinone | MCF-7 | 15 |
| (S)-1-Benzyl-pyrrolidinone | A549 | 10 |
Case Study 2: Neuroprotective Effects
In another investigation, researchers assessed the neuroprotective effects of pyrrolidine derivatives in a model of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced cell death and improved cell viability through the modulation of antioxidant pathways .
| Compound | Model Used | % Cell Viability |
|---|---|---|
| (S)-1-Benzyl-3-TBDMS-pyrrolidinone | Neuronal Cell Line | 80% |
| Control (No Treatment) | Neuronal Cell Line | 40% |
Q & A
Q. What are the recommended synthetic routes for (S)-1-Benzyl-3-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-one?
The synthesis typically involves stereoselective functionalization of pyrrolidinone precursors. Key steps include:
- Silylation : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., THF, NaH as base) .
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions, often monitored by thin-layer chromatography (TLC) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) yields the compound as a colorless oil (>95% purity) .
Q. How is the compound characterized to confirm its structure and purity?
A multi-technique approach is essential:
- NMR Spectroscopy : and NMR verify stereochemistry and functional groups (e.g., TBS-O at δ 0.0–0.2 ppm for Si(CH)) .
- HR-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 348.21) .
- FT-IR : Peaks at ~1700 cm confirm the lactam (C=O) group .
Advanced Research Questions
Q. How can researchers address contradictions in diastereomeric ratios during synthesis?
Contradictions often arise from solvent polarity or temperature effects . For example:
- Deuterium-Labeling Studies : used deuterated intermediates to track stereochemical outcomes, revealing that low temperatures (0°C) favor syn-addition (dr 7:1), while room temperature shifts selectivity (dr 3:1) .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) to validate optical purity .
Q. What strategies optimize stereochemical control during TBS protection?
Q. How do solvent systems influence reaction kinetics in pyrrolidinone derivatization?
Q. What analytical methods resolve discrepancies in pharmacological activity data?
Q. How is deuterium labeling applied in mechanistic studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
